4-methoxy-N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide
Description
The compound 4-methoxy-N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide is a structurally complex molecule featuring a benzamide core linked to a thiazol ring substituted with a 2-oxoethyl-piperazine moiety.
Properties
IUPAC Name |
4-methoxy-N-[4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-31-19-9-7-17(8-10-19)23(30)26-24-25-18(16-33-24)15-22(29)28-13-11-27(12-14-28)20-5-3-4-6-21(20)32-2/h3-10,16H,11-15H2,1-2H3,(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCYSQOYEJHUIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 2-bromo-5-methoxy benzohydrazide. This intermediate is synthesized by reacting methyl 2-bromo-5-methoxybenzoate with hydrazine hydrate in an alcoholic medium . The subsequent steps involve the condensation of this intermediate with various substituted aromatic aldehydes to form N-aryl hydrazones . These hydrazones are then cyclized with mercapto acetic acid to form the thiazolidinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and proteins involved in inflammatory and pain pathways. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, thereby exerting its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of piperazine-containing benzamide derivatives. Below is a comparative analysis with structurally analogous molecules from the literature:
Table 1: Comparative Analysis of Structural Features
*Calculated based on molecular formula.
Key Structural Differences and Implications
Piperazine Substitution: The target compound’s 2-methoxyphenylpiperazine group (vs. 4-methoxyphenyl in or phenyl in ) may enhance selectivity for serotonin receptors over dopamine receptors due to steric and electronic effects .
Heterocyclic Core :
- The 1,3-thiazol-2-yl ring in the target compound (vs. benzothiazol-2-yl in or pyridyl in ) could influence solubility and bioavailability, as thiazoles are less lipophilic than benzothiazoles .
Research Findings and Pharmacological Insights
- Crystallographic Data: The compound from crystallizes in a monoclinic system (space group P21/n, Z=4), with unit cell parameters a=11.480 Å, b=15.512 Å, c=13.235 Å, β=108.5°. This data aids in modeling the target compound’s 3D structure for docking studies .
- Synthetic Routes: Derivatives with azetidinone cores (e.g., ) require stringent reaction conditions (e.g., Staudinger ketene-imine cycloaddition), whereas piperazine-acetamide analogs like the target compound may utilize simpler amide coupling methodologies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
